molecular formula C11H22O2 B1370357 Propyl valproate

Propyl valproate

Cat. No.: B1370357
M. Wt: 186.29 g/mol
InChI Key: VKKUQDSSNVIMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl valproate, chemically known as propyl 2-propylpentanoate, is an ester derivative of valproic acid (C11H22O2, MW: 186.3) . This compound serves as a critical reference standard in pharmaceutical research and development, particularly for the analytical method development, validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of valproic acid-based products . Valproic acid itself is a well-established anticonvulsant and mood-stabilizing drug primarily used to treat epilepsy, bipolar disorder, and to prevent migraine headaches . Its therapeutic mechanisms are complex and not fully elucidated, but are known to involve increased GABAergic inhibition in the brain, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDAC) . As an ester prodrug form, this compound is of significant research interest for investigating the metabolic pathways and bioavailability of valproate compounds. The product is supplied with detailed characterization data and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers are advised to handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

propyl 2-propylpentanoate

InChI

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h10H,4-9H2,1-3H3

InChI Key

VKKUQDSSNVIMON-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Propyl Valproate

Established Synthetic Pathways of 2-Propylpentanoic Acid

The synthesis of 2-propylpentanoic acid, the fundamental scaffold of propyl valproate, has been well-established through several classical organic chemistry reactions. The most prominent methods involve malonic ester synthesis, the hydrolysis of nitriles, and the decarboxylation of substituted malonic acids.

One of the most common and versatile methods for synthesizing 2-propylpentanoic acid is the malonic ester synthesis . This pathway typically begins with a malonic acid ester, such as diethyl malonate. ispub.comtandfonline.com The process involves the sequential alkylation of the malonic ester with two equivalents of a propyl halide, such as propyl bromide, in the presence of a strong base like sodium ethoxide. ispub.com This double alkylation yields a dipropylmalonic ester. Subsequent saponification of the ester groups with a base like potassium hydroxide, followed by acidification, affords 2,2-dipropylmalonic acid. ispub.com The final step is the thermal decarboxylation of the dipropylmalonic acid, which upon heating, loses a molecule of carbon dioxide to yield 2-propylpentanoic acid. ispub.comgoogle.com The temperature for this decarboxylation step can range from 140°C to 180°C. ispub.comgoogle.com

Another established route involves the use of cyanoacetic esters . In this method, a cyanoacetic ester is alkylated with two moles of propyl bromide to produce dipropylcyanoacetic ester. frontiersin.org This intermediate then undergoes hydrolysis and decarboxylation to first yield dipropylacetonitrile, which is subsequently hydrolyzed to 2-propylpentanoic acid. frontiersin.org

A variation of this nitrile-based synthesis starts from 4-heptanol. The alcohol is converted to 4-bromoheptane, which is then reacted with a cyanide source to form 4-cyanoheptane. Alkaline hydrolysis of the nitrile group in 4-cyanoheptane directly yields 2-propylpentanoic acid. mdpi.com

Furthermore, 2-propylpentanoic acid can be prepared from 5,5-dipropylbarbituric acid . This involves alkaline hydrolysis of the barbiturate (B1230296) to form 2,2-dipropylmalonic acid, which is then thermally decarboxylated to the final product. nih.gov This method highlights the versatility of starting materials that can be channeled into the synthesis of this important carboxylic acid.

Design and Synthesis of this compound Analogues and Derivatives

The structural simplicity of 2-propylpentanoic acid has made it an attractive template for chemical modifications. nih.gov The primary goals of these modifications are to enhance biological activity, improve the pharmacokinetic profile, and reduce the incidence of adverse effects. nih.govmdpi.com These efforts have resulted in a diverse library of amide derivatives, cyclic analogues, and prodrugs.

Amide Derivatives and Structural Analogues

A significant focus of synthetic efforts has been the modification of the carboxylic acid moiety, primarily through the formation of amides. The primary amide of valproic acid, valpromide (B1683473) (VPD), is a known anticonvulsant. nih.gov The synthesis of valpromide is typically achieved by reacting valproic acid with thionyl chloride to form the acid chloride, which is then treated with ammonia. ispub.comebi.ac.uk

Numerous structural analogues of valpromide have been synthesized to explore structure-activity relationships. colab.wsnih.gov These include N-alkyl derivatives and compounds with altered branching patterns. For instance, a series of valpromide derivatives such as ethylbutylacetamide (EBD), methylpentylacetamide (B1219597) (MPD), propylisopropylacetamide (B1218458) (PID), and propylallylacetamide (PAD) have been synthesized and evaluated. nih.gov The synthesis of these analogues often involves the preparation of the corresponding carboxylic acid isomers followed by amidation. google.com

Researchers have also explored the synthesis of more complex amide derivatives. For example, N,N'-bis-(2-propylpentanoyl)-1,2-ethanediamine and N,N'-bis-(2-propylpentanoyl)-1,3-propanediamine were synthesized from valproic acid. nih.gov Another approach involves the synthesis of hydrazide-hydrazone derivatives. This starts with the conversion of valproic acid to its acid chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. This hydrazide can then be reacted with various aldehydes and secondary amines to generate a range of derivatives. ispub.comiosrjournals.org

A notable synthetic strategy involves the creation of thiadiazole-linked amide derivatives. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide (valprazolamide) was synthesized by first converting valproic acid to its chloroanhydride with thionyl chloride, followed by reaction with 2-amino-5-ethyl-1,3,4-thiadiazole. rsmu.pressresearchgate.netcyberleninka.ru

The table below summarizes some of the synthesized amide derivatives and structural analogues of this compound.

Compound NameParent StructureSynthetic ApproachKey FindingsReference(s)
Valpromide (VPD)2-Propylpentanoic acidAmidation via acid chlorideAnticonvulsant activity ispub.comnih.gov
Ethylbutylacetamide (EBD)Valpromide analogueSynthesis of corresponding acid followed by amidationStructure-pharmacokinetic relationship studies nih.gov
Propylisopropylacetamide (PID)Valpromide analogueSynthesis of corresponding acid followed by amidationDid not metabolize to its homologous acid, potent anticonvulsant nih.gov
N,N'-bis-(2-propylpentanoyl)-1,2-ethanediamineValpromide derivativeAmidation of valproic acidLess toxic and more effective than VPD in a PTZ model nih.gov
ValprazolamideValpromide derivativeReaction of valproyl chloroanhydride with an aminothiadiazoleExerted antiepileptic activity against isoniazid-induced seizures rsmu.pressresearchgate.netcyberleninka.ru
N-(2-hydroxyphenyl)-2-propylpentanamideValproic acid aryl derivativeIn silico design followed by synthesisShowed better IC50 than VPA on cancer cell lines tandfonline.com

Cyclic Analogues and Prodrug Strategies

To improve metabolic stability and explore new structure-activity relationships, various cyclic analogues of valproic acid have been designed and synthesized. google.commdpi.com One approach involves the synthesis of spiro compounds. For instance, spiro[4.5]decane-2-carboxylic acid and spiro[4.6]undecane-2-carboxylic acid were synthesized as conformationally restricted analogues of valproic acid. nih.gov The synthesis of these compounds was achieved through an improved method to evaluate the role of the carboxylic acid group. nih.gov Another class of cyclic analogues includes tetramethylcyclopropyl derivatives. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) and its amide derivatives were synthesized as cyclic analogues of valproic acid and valpromide, respectively. nih.govresearchgate.net

Prodrug strategies have also been extensively investigated to enhance the delivery of valproic acid to its target sites and to modify its pharmacokinetic profile. tandfonline.commdpi.comnih.gov One such strategy involves the creation of amino acid prodrugs. By linking valproic acid to amino acids, these prodrugs can utilize endogenous amino acid transporters for improved absorption and targeted delivery. nih.gov For example, amino acid promoieties have been shown to alter the pharmacokinetics of valproic acid and enable extended brain exposure. nih.gov

Another innovative prodrug approach involves the conjugation of valproic acid to phospholipids. mdpi.comresearchgate.net A phospholipid-based prodrug of valproic acid, named DP-VPA, was designed to cross the blood-brain barrier intact. The release of the active drug is then mediated by phospholipase A2 (PLA2), an enzyme whose activity is increased during epileptic seizures. mdpi.com This strategy aims for site-specific drug release. mdpi.com

The following table highlights some of the cyclic analogues and prodrugs of this compound.

Compound TypeExample CompoundSynthetic RationaleKey FeaturesReference(s)
Spiro AnalogueSpiro[4.6]undecane-2-carboxylic acidTo create metabolically resistant analoguesMost active spiro analogue tested, with activity comparable to VPA in some models nih.gov
Cyclic Analogue2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD)To create a cyclic analogue of valpromideMore potent anticonvulsant activity than VPA researchgate.net
Amino Acid ProdrugValproic acid-amino acid conjugateTo utilize endogenous transporters for improved deliveryCan alter pharmacokinetics and enhance brain exposure nih.gov
Phospholipid ProdrugDP-VPATo achieve site-specific release via PLA2 activationDesigned to cross the blood-brain barrier and release VPA at the site of seizure mdpi.comresearchgate.net

Targeted Structural Modifications for Enhanced Biological Activities

Targeted structural modifications have been employed to fine-tune the biological activity of valproic acid derivatives, often with the goal of increasing potency and reducing specific toxicities. nih.govmdpi.com Fluorination has been a key strategy in this regard. The introduction of fluorine atoms can alter the metabolic profile and potency of the molecule. For example, α-fluorination of valproic acid and its hydroxamic acid derivatives has been shown to result in compounds with an improved anticonvulsant profile. nih.gov Specifically, 2-Fluoro-VPA-hydroxamic acid was identified as a promising compound with an improved protective index and reduced teratogenic potential in a mouse model. nih.gov

The synthesis of hydroxamic acid derivatives of valproic acid represents another targeted modification. These compounds are synthesized from their corresponding acids and have demonstrated significant anticonvulsant activity, in some cases with reduced teratogenic potency compared to the parent acid. nih.gov

Conjugation of valproic acid with other biologically active moieties is another approach to create multi-target agents. For instance, a series of amides of valproic acid were synthesized with 4-aminopyridine, thiomorpholine, and serine methyl ester. mdpi.com These conjugates were designed to possess multiple biological activities, including anti-inflammatory and hypolipidemic effects. mdpi.com Esterification of these conjugates with molecules like ibuprofen (B1674241) and trolox (B1683679) further expanded the potential therapeutic applications. mdpi.com

Urea (B33335) derivatives of constitutional isomers of valproic acid have also been synthesized. These derivatives, such as propylisopropylacetylurea and diisopropylacetylurea, have shown a broad spectrum of anticonvulsant activity, often superior to their corresponding amides and acids. acs.org

The table below provides examples of targeted structural modifications of this compound.

Modification StrategyExample CompoundSynthetic MethodDesired EnhancementReference(s)
Fluorination2-Fluoro-VPA-hydroxamic acidSynthesis from the corresponding fluorinated acidImproved anticonvulsant profile and reduced teratogenicity nih.gov
Hydroxamic Acid FormationValproic acid hydroxamateSynthesis from the corresponding acidPotent anticonvulsant activity with potentially reduced teratogenicity nih.gov
ConjugationValproic acid-trolox ester conjugateEsterification of a valproic acid-serine conjugate with troloxMulti-targeting for anti-inflammatory and antioxidant effects mdpi.com
Urea Derivative FormationPropylisopropylacetylureaSynthesis from the corresponding isomer of valproic acidBroad-spectrum anticonvulsant activity acs.org
4-ene-VPA2-n-Propyl-4-pentenoic acidMetabolite of valproic acid, also synthesized for studyAnticonvulsant potency similar to VPA mdpi.com

Molecular Mechanisms of Action of Propyl Valproate

Modulation of Neurotransmitter Systems

Propyl valproate significantly impacts several key neurotransmitter systems within the central nervous system, including the GABAergic, glutamatergic, and monoaminergic systems. mdpi.comresearchgate.netnih.gov

Gamma-Aminobutyric Acid (GABA) System Interactions

A primary mechanism of this compound is its ability to enhance GABAergic neurotransmission, the main inhibitory system in the brain. researchgate.netmedworksmedia.comnih.gov This leads to a generalized depression in central nervous system activity and is a key factor in its anticonvulsant properties. medworksmedia.com

This compound increases the concentration of GABA in the brain by modulating the enzymes responsible for its metabolism. mdpi.commedworksmedia.comnih.gov It is known to inhibit succinic semialdehyde dehydrogenase (SSADH). drugbank.comkarger.commdpi.com This inhibition leads to an accumulation of succinic semialdehyde, which in turn acts as an inhibitor of GABA transaminase (GABA-T), the enzyme that degrades GABA. medworksmedia.comdrugbank.comkarger.com By reducing GABA degradation, this compound effectively increases the available pool of this inhibitory neurotransmitter. nih.govdrugbank.com Some studies also suggest that this compound can stimulate GABA synthesis by increasing the activity of glutamic acid decarboxylase (GAD), the enzyme that converts glutamate (B1630785) to GABA. researchgate.netnih.gov

Table 1: Effect of this compound on GABA Metabolism Enzymes

EnzymeAction of this compoundConsequence
GABA Transaminase (GABA-T) Inhibition (indirect)Decreased GABA degradation
Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition (direct)Increased succinic semialdehyde, leading to GABA-T inhibition
Glutamic Acid Decarboxylase (GAD) StimulationIncreased GABA synthesis

This table summarizes the influence of this compound on key enzymes involved in GABA metabolism based on current research findings.

This compound enhances GABAergic neurotransmission through both presynaptic and postsynaptic mechanisms. nih.gov It promotes the synaptic availability of GABA and facilitates GABA-mediated responses. nih.gov While it does not appear to have a high affinity for direct binding to GABA-A receptors, it can allosterically alter the binding of other molecules, like benzodiazepines, to the receptor complex. medworksmedia.comnih.gov Furthermore, long-term treatment with this compound has been reported to increase the number of GABA-A receptors, an effect potentially mediated by an increase in brain-derived neurotrophic factor (BDNF) expression. drugbank.commdpi.com This contributes to a sustained enhancement of inhibitory activity. drugbank.com

Influence on GABA Metabolism (e.g., GABA Transaminase, Succinic Semialdehyde Dehydrogenase Inhibition)

Monoaminergic System Interactions (e.g., Dopaminergic, Serotoninergic)

This compound also interacts with monoaminergic neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506), although these mechanisms are less defined than its GABAergic and glutamatergic effects. researchgate.netnih.gov Animal studies suggest that this compound can increase serotonin levels and turnover in certain brain regions. nih.govoup.com It may also modulate dopaminergic neurotransmission. researchgate.netnih.gov These interactions with the serotonergic and dopaminergic systems are thought to contribute to its mood-stabilizing properties. researchgate.net

Epigenetic Regulatory Mechanisms

Beyond its direct effects on neurotransmitter systems, this compound is a known inhibitor of histone deacetylases (HDACs). aacrjournals.orgwikipedia.orgresearchgate.netacs.org HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.govfrontiersin.org By inhibiting HDACs, particularly class I and II, this compound promotes histone hyperacetylation. aacrjournals.orgnih.govresearchgate.netresearchgate.net This results in a more open and transcriptionally active chromatin structure, altering gene expression. nih.govresearchgate.net

This epigenetic modulation can influence the expression of a wide range of genes involved in cell survival, differentiation, and apoptosis. mdpi.comnih.gov For instance, the inhibition of HDACs by this compound has been linked to the induction of p21, a protein that can cause growth arrest. aacrjournals.orgaacrjournals.org

Furthermore, this compound has been shown to affect DNA methylation, another crucial epigenetic mechanism. acs.orgresearchgate.net It can induce changes in the methylation status of DNA, sometimes leading to demethylation of gene promoters. acs.orgpnas.org The interplay between histone acetylation and DNA methylation is complex and can vary by cell type. acs.org For example, in some contexts, this compound-induced histone hyperacetylation may facilitate DNA demethylation. pnas.org In glioblastoma cell lines, however, it has been observed to increase total DNA methylation levels. nih.govfrontiersin.org These epigenetic actions represent a significant and distinct mechanism through which this compound exerts its long-term effects. researchgate.net

Table 2: Epigenetic Effects of this compound

Epigenetic MechanismAction of this compoundConsequence
Histone Acetylation Inhibition of Histone Deacetylases (HDACs)Increased histone acetylation, leading to a more open chromatin structure and altered gene expression. nih.govnih.gov
DNA Methylation Modulates DNA methylation patternsCan lead to both hypomethylation and hypermethylation depending on the cellular context, influencing gene expression. acs.orgnih.govpnas.org

This table outlines the primary epigenetic regulatory mechanisms of this compound.

Histone Deacetylase (HDAC) Inhibition and Chromatin Remodeling

A key mechanism of this compound is its role as an inhibitor of histone deacetylases (HDACs). aacrjournals.orgfishersci.com HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. biorxiv.org By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed and transcriptionally active chromatin state. biorxiv.orgacs.org This alteration of chromatin structure is a fundamental aspect of its epigenetic influence. acs.org

Studies have shown that this compound can induce histone hyperacetylation in various cell types, including neurons and cancer cells. fishersci.comacs.org This effect is not uniform across all HDACs; this compound primarily inhibits class I and class II HDACs. aacrjournals.orgresearchgate.net The inhibition of these enzymes leads to the accumulation of acetylated histones, particularly H3 and H4, which in turn alters gene expression. aacrjournals.orgacs.org

Impact on Gene Expression and DNA Methylation

The inhibition of HDACs by this compound directly impacts gene expression. The resulting open chromatin structure allows for the transcription of genes that were previously silenced. acs.org This can lead to various cellular outcomes, including cell differentiation, growth arrest, and apoptosis, which is particularly relevant in the context of its use in cancer research. aacrjournals.orgacs.org

Furthermore, this compound's epigenetic influence extends to DNA methylation. researchgate.netacs.org DNA methylation is another crucial epigenetic mark that typically leads to gene silencing. biorxiv.org this compound has been shown to induce DNA demethylation, contributing to its epigenetic reprogramming capabilities. acs.org For instance, it can facilitate the demethylation of hypermethylated gene promoters, such as those for reelin and GAD67, by increasing the binding of acetylated histones to these regions. pnas.org This interplay between histone acetylation and DNA methylation is complex and can vary depending on the cell type. acs.org In some cases, this compound-induced demethylation may occur passively, while in others it might involve the activation of specific enzymes. acs.org

The altered gene expression profiles resulting from these epigenetic modifications are thought to underlie both the therapeutic and teratogenic effects of this compound. researchgate.net

Specific HDAC Isoform Modulation (e.g., HDAC1, HDAC2)

This compound exhibits a degree of selectivity in its inhibition of HDAC isoforms. It is known to be a potent inhibitor of class I HDACs, which include HDAC1 and HDAC2. medchemexpress.comresearchgate.net The IC50 value for HDAC1 inhibition by this compound has been reported to be approximately 400 μM. medchemexpress.comumass.edu In addition to directly inhibiting HDAC1, this compound can also induce the proteasomal degradation of HDAC2. medchemexpress.com Its inhibitory action also extends to certain class IIa HDACs, such as HDAC4, HDAC5, and HDAC7. researchgate.net However, it does not appear to significantly inhibit HDAC6 or HDAC10. aacrjournals.org This specific pattern of HDAC isoform inhibition contributes to its unique pharmacological profile. aacrjournals.org

Other Epigenetic Modifiers

Beyond its well-documented effects on histone acetylation and DNA methylation, the broader impact of this compound on other epigenetic modifiers is an area of ongoing investigation. The epigenetic landscape is complex, involving a variety of enzymes and proteins that regulate chromatin structure and gene expression. While the primary focus has been on HDACs, it is plausible that this compound may influence other components of the epigenetic machinery, either directly or indirectly, as a consequence of its primary actions. researchgate.net

Ion Channel Modulation

In addition to its epigenetic effects, this compound also modulates the activity of various ion channels, which is a more traditional explanation for its anticonvulsant properties. wikipedia.orgkarger.com

Voltage-Gated Sodium Channel Interactions

This compound is known to block voltage-gated sodium channels. wikipedia.orgnih.gov This action is thought to contribute to its therapeutic effect in epilepsy by reducing the excitability of neurons and preventing the high-frequency neuronal firing associated with seizures. nih.govmdpi.com By obstructing these channels, this compound can dampen the generation and propagation of abnormal electrical impulses in the brain. nih.gov

Potassium and Calcium Channel Effects

The influence of this compound extends to other ion channels, including potassium and T-type calcium channels. karger.com Inhibition of T-type calcium channels is considered another mechanism contributing to its broad-spectrum anticonvulsant activity. Some studies suggest that this compound can also affect potassium channels, further contributing to the stabilization of neuronal membranes. medlink.com The combined effect on sodium, potassium, and calcium channels results in a comprehensive modulation of neuronal excitability. karger.com

Intracellular Signaling Pathway Interference

This compound significantly interferes with several key intracellular signaling pathways that are crucial for neuronal function, plasticity, and survival. These interactions are central to its therapeutic effects.

This compound has been shown to affect the extracellular signal-regulated kinase (ERK) pathway. mdpi.comsensus.org This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a fundamental role in transducing extracellular signals into cellular responses. scirp.orgmdpi.com The activation of the ERK pathway by this compound involves the phosphorylation of ERK1/2, a process dependent on the upstream kinase MEK. mdpi.comucl.ac.uk

This activation of the ERK pathway leads to several downstream effects that promote neuronal plasticity and growth. mdpi.comsmolecule.com Research has demonstrated that chronic treatment with valproate increases the levels of activated phospho-ERK in neurons. nih.gov This, in turn, enhances the expression of downstream targets such as:

ELK-1 : A transcription factor that is phosphorylated by ERK. mdpi.com

c-fos : An immediate early gene involved in neuronal activation and plasticity. mdpi.com

Growth cone-associated protein-43 (GAP-43) : A protein that is crucial for neurite growth and synapse formation. mdpi.com

Brain-derived neurotrophic factor (BDNF) : A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. mdpi.commdpi.com

The ERK pathway is known to mediate neuronal plasticity in the central nervous system, and its activation by mood stabilizers like valproate can potentiate neurite growth, neuronal survival, and neurogenesis. nih.govnih.gov The impact of ERK on nuclear transcription factors is a key mechanism, as activated ERK translocates to the nucleus to regulate gene expression related to long-term potentiation (LTP) and synaptic plasticity. mdpi.com By influencing these processes, this compound can induce structural and functional changes within the central nervous system.

This compound interferes with multiple regulatory mechanisms, including the glycogen (B147801) synthase kinase 3 (GSK3), Akt, and phosphoinositol pathways. capes.gov.brscirp.orgnih.gov

GSK3 and Akt Pathways: this compound can indirectly reduce the activity of GSK3. researchgate.net GSK3 is a serine/threonine protein kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. scirp.org this compound also activates the Akt pathway, also known as the protein kinase B (PKB) pathway, which is critical for neuronal survival. scirp.org The activation of Akt by this compound is mediated by the phosphoinositide 3-kinase (PI3K) pathway. scirp.orgmdpi.com Defective PI3K/Akt signaling has been linked to impaired neuronal survival and differentiation. mdpi.com By activating Akt, this compound promotes cell survival and counteracts apoptosis. scirp.org

Phosphoinositol Pathway: The phosphoinositol signaling pathway is another significant target of this compound. capes.gov.brscirp.org This pathway is integral to a vast number of intracellular events. scirp.org this compound has been shown to attenuate inositol-(1,4,5)-trisphosphate (InsP₃) signaling. asm.org This effect is believed to be a part of the "inositol depletion hypothesis," which suggests that the therapeutic effects of some mood stabilizers are due to the depletion of inositol (B14025), a key precursor in this signaling cascade. asm.org

The table below summarizes the key signaling pathways affected by this compound.

PathwayEffect of this compoundKey Downstream Consequences
ERK/MAPK Activation via MEK-dependent phosphorylation of ERK1/2. mdpi.comucl.ac.ukIncreased expression of ELK-1, c-fos, GAP-43, and BDNF, leading to enhanced neuronal plasticity and growth. mdpi.com
GSK3 Indirect inhibition. researchgate.netModulation of glycogen metabolism and other cellular processes. scirp.org
Akt/PI3K Activation via the PI3K pathway. scirp.orgmdpi.comPromotion of neuronal survival and differentiation; anti-apoptotic effects. scirp.orgmdpi.com
Phosphoinositol Attenuation of InsP₃ signaling. asm.orgInositol depletion, potentially modulating overactive signaling cascades. asm.org

This compound exposure leads to the downregulation of protein kinase C (PKC) proteins, specifically the α and ε isoforms. mdpi.comdrugbank.com This effect is noteworthy as PKC is often found to be unregulated in the frontal cortex of individuals with bipolar disorder. drugbank.com The inhibition of the PKC pathway may also contribute to the prophylactic effects of this compound in migraines. nih.govdrugbank.com

Furthermore, myristoylated alanine-rich C kinase substrate (MARCKS), a substrate of PKC, is also downregulated by this compound. nih.govdrugbank.com This downregulation may influence synaptic remodeling through its effects on the cytoskeleton. mdpi.comdrugbank.com

A significant mechanism of action for this compound is the depletion of intracellular inositol. researchgate.netdrugbank.com this compound exerts a non-competitive, indirect inhibitory effect on myo-inositol-1-phosphate synthetase (MIPS), the rate-limiting enzyme in the de novo synthesis of inositol. mdpi.comresearchgate.net This inhibition leads to a reduction in the synthesis of inositol monophosphatase and a subsequent depletion of inositol. mdpi.comdrugbank.com

This inositol-depleting effect is a common feature among some mood stabilizers. nih.gov While the precise link to its therapeutic effects in bipolar disorder is still under investigation, it is thought that by reducing inositol levels, this compound can dampen overactive phosphoinositide signaling. asm.orgdrugbank.com The inhibition of MIPS is considered a primary event common to both lithium and valproate. researchgate.net

Protein Kinase C (PKC) Downregulation

Other Biochemical Targets and Mechanisms

Beyond its influence on major signaling cascades, this compound also affects other fundamental biochemical processes within the cell.

As a branched-chain fatty acid itself, this compound is known to impact the metabolism of other fatty acids. mdpi.comnih.govdrugbank.com It is believed that this compound leads to a decreased incorporation of fatty acid substrates into sterols and glycerol-lipids. mdpi.comdrugbank.com This alteration in lipid composition is thought to affect the fluidity of the neuronal cell membrane. mdpi.comsensus.orgdrugbank.com

The consequence of this altered membrane fluidity is an increase in the action potential threshold, which may contribute to the antiepileptic effects of the drug. mdpi.comdrugbank.comkarger.com Additionally, this compound has been identified as a non-competitive, direct inhibitor of microsomal long-chain fatty acyl-CoA synthetase in the brain. mdpi.comdrugbank.com By inhibiting this enzyme, this compound reduces the availability of arachidonyl-CoA, a precursor for the synthesis of inflammatory prostaglandins. mdpi.comdrugbank.com

Anti-inflammatory and Antioxidative Properties

This compound, chemically known as valproic acid (VPA), exhibits notable anti-inflammatory and antioxidative effects through various molecular mechanisms. Its anti-inflammatory properties are partly attributed to the inhibition of prostaglandin (B15479496) synthesis. VPA acts as a non-competitive inhibitor of brain microsomal long-chain fatty acyl-CoA synthetase, which leads to a decrease in the available arachidonoyl-CoA, a necessary substrate for the production of inflammatory prostaglandins. researchgate.net This mechanism is shared by non-steroidal anti-inflammatory drugs (NSAIDs) also used in migraine treatment. researchgate.netnih.gov Furthermore, VPA can suppress the production of key inflammatory cytokines. Research has shown that it inhibits the lipopolysaccharide-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). aacrjournals.org Studies in rats have demonstrated that VPA administration leads to a significant decrease in the levels of inflammatory markers such as NF-κB and TNF-α. nih.gov

The role of this compound in oxidative stress is complex. Some studies indicate it possesses antioxidant properties by bolstering endogenous antioxidant defenses. For instance, VPA has been associated with a reduction in oxidative stress by preventing the depletion of glutathione (B108866), a crucial intracellular antioxidant. nih.gov However, other research presents a conflicting view, suggesting that VPA itself does not have significant direct radical scavenging activity. aacrjournals.org In fact, some studies have shown that increasing plasma concentrations of VPA can lead to a decrease in the total antioxidant potential, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay, and may increase oxidative stress. flybase.org Conversely, other studies in rats have shown that while VPA can induce oxidative stress, co-treatment with antioxidants can reverse these effects, suggesting an indirect influence on the cellular redox state. nih.govmedchemexpress.com For example, in rat lenses, VPA was found to decrease the levels of glutathione and the activity of several antioxidant enzymes, including superoxide (B77818) dismutase and glutathione peroxidase, while increasing lipid peroxidation. medchemexpress.com

Modulation of Cell Growth, Differentiation, and Apoptosis

This compound significantly influences cell growth, differentiation, and apoptosis, primarily through its activity as a histone deacetylase (HDAC) inhibitor. cuni.czmdpi.comfrontiersin.org By inhibiting HDACs, VPA promotes a more relaxed chromatin structure, leading to the altered expression of genes that regulate these fundamental cellular processes. cuni.czfrontiersin.org

Cell Growth and Differentiation:

VPA has been shown to inhibit the proliferation and induce the differentiation of a wide range of cell types, including cancer cells and neural progenitor cells. cuni.czreprocell.com In cancer cell lines, such as endometrial, thyroid, and prostate cancer, VPA treatment leads to reduced cell growth. cuni.cz For example, it inhibited the growth of various endometrial cancer cell lines by up to 77% after 72 hours of treatment. cuni.cz The mechanism often involves the induction of the cell cycle inhibitor p21. aacrjournals.org The ability of VPA to induce differentiation is p21-dependent in hematopoietic cell lines. aacrjournals.org

In the context of neural cells, VPA promotes the differentiation of neural progenitor cells and enhances neuronal growth. nih.govjneurosci.org It can induce differentiation in these cells via the β-catenin-Ras-ERK-p21Cip/WAF1 pathway. nih.gov Furthermore, VPA activates the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for the neurotrophic actions of the compound, including neurite growth and neurogenesis. jneurosci.org Research has demonstrated that VPA enhances the proliferation and self-renewal of hematopoietic stem cells and can improve the efficiency of reprogramming somatic cells into pluripotent stem cells. reprocell.comstemcell.com

Apoptosis:

This compound is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines. cuni.czwaocp.org This pro-apoptotic effect is a key component of its potential as an anticancer agent. cuni.cz The induction of apoptosis by VPA is often mediated through caspase-dependent pathways. In HeLa cervical cancer cells, VPA was shown to induce apoptosis accompanied by the activation of caspase-3, -8, and -9, and the cleavage of PARP (Poly (ADP-ribose) polymerase). spandidos-publications.com

The process is also linked to mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential. spandidos-publications.com In rat hepatoma cells, VPA induced apoptosis by increasing the expression of Fas-ligand and caspase-11, and activating caspase-3. cuni.cz Similarly, in human leukemia cells, VPA stimulates both caspase-dependent and -independent apoptotic signaling pathways. waocp.org The modulation of anti-apoptotic factors (like B-cell lymphoma/leukemia-2, which is impacted by the ERK pathway) and pro-apoptotic factors is a critical aspect of VPA-induced apoptosis. researchgate.netcuni.cz

Cellular ProcessCell TypeKey Molecular Mechanisms/PathwaysResearch Finding
Cell Growth Inhibition Endometrial, Thyroid, Prostate Cancer CellsHistone Deacetylase (HDAC) InhibitionGrowth inhibited by up to 77% in endometrial cancer cells after 72 hours. cuni.cz
Differentiation Neural Progenitor Cellsβ-catenin-Ras-ERK-p21Cip/WAF1 Pathway, HDAC InhibitionInduces differentiation and inhibits proliferation. nih.gov
Differentiation Hematopoietic Cell Linesp21-dependent HDAC InhibitionInduces differentiation, with potency paralleling HDAC inhibition. aacrjournals.org
Apoptosis HeLa Cervical Cancer CellsCaspase-3, -8, -9 activation, PARP cleavage, Mitochondrial membrane potential collapseInduces caspase-dependent apoptosis. spandidos-publications.com
Apoptosis Rat Hepatoma CellsIncreased Fas-ligand and caspase-11 expression, Caspase-3 activationInduces a transient wave of apoptosis. cuni.cz

Immunogenicity Modulation

This compound has been shown to modulate the immune system, affecting the function and response of immune cells. cuni.cz Recent data indicate that VPA can influence the immunogenicity of cancer cells. cuni.cz This suggests a potential role for VPA in altering how tumor cells are recognized and targeted by the immune system. cuni.cz

One of the key mechanisms through which VPA modulates immunogenicity is by affecting the release of cytokines from immune cells. Studies have shown that VPA and its derivatives can increase the release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from human lymphocytes. nih.gov This effect was particularly significant in lymphocytes from patients with a history of hypersensitivity reactions to other medications, where high doses of VPA led to a substantial increase in these cytokines. nih.gov The release of these cytokines suggests that inflammation plays a significant role in the toxicity observed in lymphocytes exposed to VPA derivatives. nih.gov The compound did not, however, appear to influence the release of interleukin-1 (IL-1) or IL-6 in the same experimental setup. nih.gov

Preclinical Pharmacodynamics and Biological Activities of Propyl Valproate

In Vitro Cellular and Molecular Studies

Investigations in Neural Cell Models

Propyl valproate's effects on neural cells have been extensively studied in vitro, revealing mechanisms that may underlie its neuroprotective and neurotoxic properties. As an HDAC inhibitor, this compound can alter the expression of genes crucial for cell cycle control, differentiation, DNA repair, and apoptosis. In human neural progenitor cells, exposure to this compound has been shown to decrease proliferation and promote differentiation towards an excitatory neuronal phenotype, an effect linked to mitochondrial dysfunction. nih.gov Studies using human pluripotent stem cells to model early neural development found that this compound could induce cell death in anteriorly guided neural progenitors, while inhibiting proliferation and enhancing differentiation in posteriorly guided neural progenitors. researchgate.net

The compound also modulates synaptic transmission and plasticity. Research has shown it can inhibit the cAMP/protein kinase A (PKA) pathway, not by directly affecting PKA, but by inhibiting adenylyl cyclase. ucl.ac.uk This action is thought to contribute to its neuroprotective and antiepileptogenic effects by modifying synaptic plasticity. ucl.ac.uk Furthermore, this compound has been observed to reduce the surface expression of glutamate-receptor subunits, which serves to prevent excitotoxicity. mdpi.com Its neuroprotective potential has been investigated in models of neurodegenerative diseases, where it has been shown to reduce neurodegeneration. nih.gov

Antitumor Activity in Cancer Cell Lines

This compound exhibits significant antitumor activity across various cancer cell lines, largely attributed to its function as an HDAC inhibitor. nih.govtandfonline.com By inhibiting HDACs, this compound can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis in transformed cells. aacrjournals.orgsci-hub.setandfonline.com This activity has been observed in a diverse range of cancer types.

In vitro studies have demonstrated this compound's efficacy in:

Thyroid Cancer: It inhibits c-Met phosphorylation and downstream signaling pathways in human thyroid cancer cell lines (SW1736, WRO), an effect that is dose-dependent. e-century.us

Breast Cancer: It increases the expression of the melatonin (B1676174) receptor MT1 in MCF-7 breast cancer cells, enhancing the antiproliferative action of melatonin. nih.gov

Prostate Cancer: In combination with metformin, it increases apoptosis and inhibits the proliferation of LNCaP and PC-3 prostate cancer cells. nih.gov

Cervical Cancer (HeLa) and Rhabdomyosarcoma (A204): Derivatives of this compound have shown superior cytotoxic effects compared to the parent compound. tandfonline.com

Leukemia: It induces differentiation in hematopoietic cell lines like K562 and U937. aacrjournals.org Hydrazide-hydrazone derivatives of this compound have shown potent, specific activity against Jurkat leukemia cells. mdpi.com

Liver Cancer (HepG2): Derivatives have demonstrated promising anti-cancer activity. mdpi.com

The primary mechanism for this antitumor effect is the inhibition of Class I and II HDACs, which alters chromatin structure and reactivates silenced tumor suppressor genes. nih.govresearchgate.net For instance, this compound induces differentiation in hematopoietic cell lines in a manner dependent on the p21 protein, with histone acetylation at the p21 promoter correlating with its differentiation-inducing potency. aacrjournals.org

Table 1: In Vitro Antitumor Activity of this compound and its Derivatives

Cell Line Cancer Type Observed Effect Reference
SW1736, WRO Thyroid Cancer Inhibition of c-Met phosphorylation and downstream signaling. e-century.us
MCF-7 Breast Cancer Increased melatonin receptor MT1 expression, enhanced antiproliferative action of melatonin. nih.gov
LNCaP, PC-3 Prostate Cancer Increased apoptosis and inhibition of cell proliferation (with metformin). nih.gov
HeLa Cervical Cancer Cytotoxicity and anti-proliferative activity. tandfonline.com
A204 Rhabdomyosarcoma Cytotoxicity and anti-proliferative activity. tandfonline.com
K562, U937 Leukemia Induction of differentiation. aacrjournals.org
Jurkat Leukemia (T-cell) Specific cytotoxicity (hydrazide-hydrazone derivative). mdpi.com
HepG2 Liver Cancer Cytotoxicity (hydrazide-hydrazone derivative). mdpi.com

Induction of Pluripotent Stem Cells and Autophagy

This compound has been identified as a chemical agent capable of influencing cellular plasticity and housekeeping processes. It facilitates the induction of pluripotent stem cells (iPSCs) from somatic cells when used in combination with key transcription factors like Oct4 and Sox2. This capability underscores its epigenetic-modifying effects, which can reprogram cellular identity.

Furthermore, this compound can induce autophagy, a fundamental cellular process for degrading and recycling cellular components. fishersci.at This is achieved through the inhibition of inositol (B14025) synthesis. The induction of autophagy can have dual roles, contributing to either cell survival or cell death, and has been implicated in the synergistic anticancer effects of this compound when combined with other agents like melatonin in bladder cancer cells. researchgate.net

In Vivo Animal Model Research

Neurobiological System Modulation in Rodent Models

In rodent models, this compound demonstrates a wide array of neurobiological effects, consistent with its clinical use. A primary mechanism is the modulation of the γ-aminobutyric acid (GABA) system. medworksmedia.com Studies in mice have shown that this compound administration increases brain GABA concentrations, which correlates with its anticonvulsant activity. mdpi.commedworksmedia.comnih.gov It achieves this by inhibiting GABA transaminase, a key enzyme in GABA degradation, and enhancing GABA turnover in specific brain regions like the substantia nigra. medworksmedia.comnih.gov This GABAergic enhancement is linked to the control of behaviors such as isolation-induced aggression in mice. nih.gov

This compound also modulates neuronal firing and synaptic plasticity. It blocks voltage-gated sodium channels and attenuates NMDA-mediated excitation. In rat models of traumatic brain injury (TBI), post-injury administration of this compound was found to be neuroprotective, reducing blood-brain barrier permeability, lessening cortical contusion volume, and improving motor function and spatial memory. plos.org These neuroprotective effects are linked to its inhibition of HDACs and glycogen (B147801) synthase kinase-3 (GSK-3). plos.org In utero exposure in mice has been shown to reduce the number of parvalbumin-immunoreactive (PV+) interneurons in the striatum and decrease expression of the potassium channel Kv3.1, suggesting an impact on the brain's excitatory/inhibitory balance. frontiersin.org

Table 2: Neurobiological Effects of this compound in Rodent Models

Animal Model Brain Region/System Observed Effect Reference
Mouse Olfactory bulb, striatum, colliculus, septum Increased GABA levels, antagonized aggressive behavior. nih.gov
Rat Hippocampus, Cortex Neuroprotection, improved cognitive function post-TBI. plos.org
Rat Substantia Nigra Enhanced GABA turnover. medworksmedia.com
Mouse Striatum Reduced number of PV+ neurons and Pvalb mRNA levels. frontiersin.org
Mouse Forebrain Decreased expression of Kcnc1 (Kv3.1 channel). frontiersin.org

Studies on Developmental Processes and Mechanistic Inquiry into Related Outcomes

While beneficial in some contexts, exposure to this compound during critical developmental windows can lead to significant abnormalities, a property extensively studied in animal models. Prenatal exposure in rodents is a well-established model for studying neurodevelopmental disorders like autism spectrum disorder (ASD). nih.govfrontiersin.orgfrontiersin.org

In rats, prenatal exposure can cause a range of developmental and behavioral alterations, including reduced litter size, delayed sensory and motor development, increased anxiety, and impaired spatial learning. frontiersin.orgrjppd.org The timing of exposure is critical; administration during specific gestational days in mice can induce neural tube defects such as exencephaly and spina bifida. mdpi.comrjppd.org These teratogenic effects are strongly linked to this compound's HDAC inhibitory activity, which disrupts the expression of genes crucial for neural tube closure and skeletal development. nih.govmdpi.com For example, it affects the expression of genes in the cell cycle and apoptosis pathways in neural tube cells of mouse embryos. mdpi.com

Interestingly, certain metabolites and derivatives of this compound show different developmental toxicity profiles. The metabolite E-2-n-propyl-2-pentenoic acid (2-en-VPA), while retaining anticonvulsant potency, exhibits very low teratogenic potential and does not induce spina bifida in mouse models, unlike the parent compound. karger.com Similarly, the amide derivative valpromide (B1683473) (VPM) lacks significant HDAC inhibitory activity and is less teratogenic. plos.orgmdpi.com These findings highlight a direct link between the HDAC inhibition mechanism of this compound and its adverse developmental outcomes. mdpi.comnih.gov

Neuroprotective Investigations in Ischemic and Traumatic Brain Injury Models

Valproic acid (VPA) has demonstrated significant neuroprotective properties in a variety of preclinical models of acute central nervous system (CNS) injuries, including ischemic stroke and traumatic brain injury (TBI). nih.govnih.gov Its mechanisms of action are multifaceted, involving the inhibition of histone deacetylases (HDACs), modulation of inflammatory pathways, and regulation of cell survival signals. nih.govfrontiersin.org

In models of ischemic stroke, VPA has been shown to reduce brain damage and improve neurological outcomes. scispace.comveeva.com Studies using rat models of both transient and permanent middle cerebral artery occlusion (MCAO) found that VPA treatment significantly decreased the infarct size. scispace.comahajournals.org For instance, in a transient MCAO model, VPA administration prior to the ischemic event or immediately after reperfusion effectively reduced the infarct area. scispace.com The neuroprotective effects in ischemia are believed to be linked to its role as an HDAC inhibitor. scispace.comnih.gov By inhibiting HDACs, VPA can increase the acetylation of histones H3 and H4, leading to changes in gene expression that promote neuronal survival. frontiersin.orgscispace.com Specifically, VPA has been found to induce the expression of heat-shock protein 70 (HSP70) and reduce the activation of caspase-3, an enzyme critical to the apoptotic cascade. nih.gov Furthermore, VPA helps to ameliorate blood-brain barrier (BBB) disruption and suppresses inflammatory responses following an ischemic insult. nih.gov

Similarly, extensive research in TBI models has established the neuroprotective potential of VPA. nih.govplos.org Post-injury administration of VPA has been shown to lessen cortical contusion volume, reduce hippocampal dendritic damage, and improve both motor and cognitive function in rodent TBI models. nih.govplos.org In a porcine model of severe TBI, VPA penetrated the injured brain tissue and resulted in a significant reduction in lesion size. nih.govnih.gov The beneficial effects are attributed to several mechanisms. VPA inhibits glycogen synthase kinase-3 (GSK-3) and HDACs, which helps to mitigate TBI-associated pathologies. nih.govplos.org It also exerts anti-inflammatory effects by reducing microglial activation and decreasing the expression of pro-inflammatory markers like TNF-α and IL-1β. frontiersin.orgmdpi.com VPA treatment can upregulate autophagy and the Nrf2/ARE signaling pathway, which is critical for antioxidative responses, further contributing to neuroprotection by reducing neuronal apoptosis and cerebral edema. frontiersin.org

Table 1: Summary of this compound (as Valproic Acid) Neuroprotective Effects in Ischemic and Traumatic Brain Injury Models

Model TypeAnimal ModelKey FindingsProposed Mechanisms of ActionCitations
Ischemic Stroke Rat (tMCAO & pMCAO)Reduced infarct size and neurological deficits.HDAC inhibition, increased acetylated H3 & H4, HSP70 induction, caspase-3 suppression. scispace.comnih.gov
Rat (dMCAo)Reduced microglial activation, improved functional recovery.Anti-inflammatory effects, modulation of microglia. nih.gov
Rat (Hyperglycemic Stroke)Ameliorated neurological deficits, reduced neuronal cell death.Suppression of inflammation, protection of endothelial cells. ahajournals.org
Traumatic Brain Injury Rat (Controlled Cortical Impact)Reduced cortical contusion volume, improved BBB integrity, improved motor and cognitive function.HDAC inhibition, GSK-3 inhibition. nih.govplos.org
Mouse (Controlled Cortical Impact)Attenuated hippocampal structural damage, reduced microgliosis and pro-inflammatory gene expression.Anti-inflammatory effects, favorable changes in systemic metabolism (increased LPCs). mdpi.com
Swine (Cortical Impact)Reduced brain lesion size, modulation of calcium signaling and mitochondrial metabolism.HDAC inhibition, activation of pro-survival pathways. nih.govnih.gov
Rat (TBI Model)Reduced brain edema, improved neurological function, decreased neuronal death.Inhibition of HDAC3, activation of autophagy and Nrf2/ARE pathway. frontiersin.org

Investigations in Models of Neurodegenerative Diseases

The neuroprotective activities of Valproic Acid (VPA) extend to chronic neurodegenerative disorders, with beneficial effects observed in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases. The primary mechanism underlying these effects is often attributed to its function as an HDAC inhibitor, which can modulate gene expression to favor cell survival and interfere with pathological protein aggregation. scirp.org

In the context of Alzheimer's disease (AD), VPA has been shown to combat key pathological features. srce.hr Studies using transgenic mouse models of AD demonstrated that VPA treatment inhibits the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), the main components of senile plaques. rupress.org This effect is achieved by inhibiting GSK-3β-mediated γ-secretase cleavage of the amyloid precursor protein (APP). rupress.org Consequently, VPA administration leads to a significant reduction in neuritic plaque formation. rupress.orgcaymanchem.com Beyond its impact on Aβ, VPA treatment also improved spatial memory and learning deficits in AD model mice. rupress.orgcaymanchem.com In a streptozotocin-induced mouse model of sporadic AD, VPA was found to restore acetylcholine (B1216132) levels and normalize acetylcholinesterase activity, thereby enhancing cognitive functions. researchgate.net

Investigations in Parkinson's disease (PD) models have also yielded promising results. In rat models using neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone (B1679576) to induce dopaminergic neuron loss, chronic VPA administration provided significant neuroprotection. researchgate.netnih.gov It reduced the degeneration of dopaminergic neurons in the substantia nigra and their terminals in the striatum. researchgate.netdergipark.org.tr VPA treatment was also observed to counteract the lesion-induced decrease of α-synuclein in these brain regions. researchgate.net The neuroprotective effects in PD models are linked to VPA's anti-inflammatory properties, including the reduction of microglia and astrocyte reactivity, and its ability to inhibit HDACs. nih.gov

The neuroprotective properties of VPA are not limited to AD and PD, with reports indicating its potential benefit in other neurodegenerative conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS). nih.gov In an animal model of ALS, VPA was able to modulate apoptosis and promote neuronal survival. nih.gov The broad-spectrum neuroprotective effects are often linked to its ability to mitigate events like glutamatergic excitotoxicity and oxidative stress. scirp.org

Table 2: Summary of this compound (as Valproic Acid) Effects in Neurodegenerative Disease Models

Disease ModelAnimal/Cell ModelKey FindingsProposed Mechanisms of ActionCitations
Alzheimer's Disease Transgenic Mice (APP23/PS45)Decreased Aβ production, reduced neuritic plaque formation, improved memory deficits.Inhibition of GSK-3β, modulation of APP processing. rupress.orgcaymanchem.com
Mouse (Streptozotocin-induced)Ameliorated cognitive dysfunction, restored acetylcholine levels, normalized acetylcholinesterase activity.Cholinergic system modulation, HDAC inhibition. researchgate.net
Parkinson's Disease Rat (6-OHDA model)Reduced degeneration of dopaminergic neurons, preserved TH-positive neurons, decreased microglial reactivity.Anti-inflammatory effects, HDAC inhibition. researchgate.netnih.govdergipark.org.tr
Rat (Rotenone model)Reverted the decrease of dopaminergic markers (TH), increased α-synuclein expression.Regulation of α-synuclein, anti-apoptotic effects. nih.govbiomolther.org
Amyotrophic Lateral Sclerosis Animal ModelReduced neuronal loss, promoted neuronal protection and survival.Modulation of apoptosis. nih.gov

Preclinical Pharmacokinetics of Propyl Valproate and Its Metabolites

Absorption, Distribution, and Protein Binding in Preclinical Systems

In preclinical models, orally administered propyl valproate is typically absorbed rapidly and almost completely from the gastrointestinal tract. wikipedia.org Following absorption, it is distributed mainly within the extracellular fluid, as suggested by its relatively low volume of distribution, which ranges from 0.1 to 0.4 L/kg. nih.govsukl.gov.cz

A key characteristic of this compound is its high affinity for plasma proteins, particularly albumin. nih.govwikipedia.org In preclinical settings, protein binding is extensive, typically ranging from 80% to 95%. wikipedia.orgsukl.gov.cznih.gov This binding is saturable and concentration-dependent; as the plasma concentration of the drug increases, the percentage of the unbound (free) fraction also increases. nih.govsukl.gov.cz The free fraction rises from approximately 10% at a concentration of 40 mcg/mL to 18.5% at 130 mcg/mL. This non-linear binding relationship means that the pharmacokinetics of the unbound, active drug are linear, even though the total concentration does not increase proportionally with the dose. sukl.gov.cz Factors such as low albumin concentrations can also reduce protein binding. wikipedia.org

Pharmacokinetic ParameterPreclinical FindingReferences
Absorption Rapid and virtually complete wikipedia.org
Protein Binding 80-95% (primarily to albumin) nih.govwikipedia.orgnih.gov
Binding Nature Saturable and concentration-dependent nih.govsukl.gov.cz
Volume of Distribution (Vd) 0.1 - 0.4 L/kg nih.govsukl.gov.cz
CNS Distribution Crosses blood-brain barrier; CSF concentration is ~10% of plasma nih.gov

Metabolic Pathways and Metabolite Profiling

This compound undergoes extensive hepatic biotransformation through at least three primary routes: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation. nih.govnih.gov Glucuronidation and beta-oxidation are the two major pathways, accounting for approximately 50% and 40% of its metabolism, respectively. nih.govwikipedia.orgnih.gov The remaining 10% is typically metabolized by other oxidative mechanisms, including the CYP450 system. nih.govnih.gov Over 20 different metabolites have been identified. wikipedia.org

The predominant metabolic pathway for this compound is glucuronidation, a conjugation reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes. nih.govmdpi.com This process results in the formation of valproate glucuronide, which is the major inactive metabolite of VPA. nih.gov This single metabolite can account for 30-50% of an administered dose excreted in the urine. nih.govwikipedia.org In vitro studies using human liver microsomes and recombinant proteins have identified several UGT isoenzymes capable of metabolizing VPA, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. nih.govmdpi.compharmgkb.org

While considered a minor route, CYP-mediated oxidation is a critical pathway that produces several key metabolites. nih.gov This pathway primarily involves the CYP2C9, CYP2A6, and, to a lesser extent, CYP2B6 isoenzymes. nih.govmdpi.compharmgkb.org These enzymes catalyze the formation of metabolites such as 4-ene-VPA, 4-hydroxy-VPA (4-OH-VPA), and 5-hydroxy-VPA (5-OH-VPA). mdpi.compharmgkb.orgoup.com The generation of 4-ene-VPA is a pivotal step, as this metabolite can be further processed through other metabolic routes. nih.govpharmgkb.org CYP2A6 also plays a partial role in the formation of 3-hydroxy-VPA. nih.govpharmgkb.org

Approximately 40% of a this compound dose is metabolized via the mitochondrial beta-oxidation pathway, similar to endogenous fatty acids. nih.govwikipedia.orgresearchgate.net VPA enters the mitochondria, where it is first converted to its coenzyme A (CoA) ester, valproyl-CoA, by medium-chain acyl-CoA synthase. pharmgkb.org Valproyl-CoA is then dehydrogenated to 2-ene-VPA-CoA by 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB). pharmgkb.orgnih.gov Subsequent steps involve hydration by enoyl-CoA hydratase to form 3-hydroxy-valproyl-CoA, followed by dehydrogenation to 3-keto-valproyl-CoA. pharmgkb.orgnih.gov

A crucial aspect of VPA metabolism involves the interaction between the CYP and beta-oxidation pathways. The metabolite 4-ene-VPA, formed by CYP enzymes, can enter the mitochondria and be converted to 4-ene-VPA-CoA. nih.govpharmgkb.org This intermediate then undergoes beta-oxidation to form a reactive metabolite, (E)-2,4-diene-VPA-CoA. nih.govpharmgkb.orgresearchgate.net

Among the numerous metabolites of this compound, 4-ene-VPA and 2-ene-VPA are particularly significant due to their biological activities.

4-ene-VPA (2-propyl-4-pentenoic acid): This monounsaturated metabolite is formed through a cytochrome P450-mediated desaturation reaction. scialert.net Specifically, it is generated by CYP2C9, CYP2A6, and CYP2B6. nih.govmdpi.compharmgkb.org 4-ene-VPA is of interest because it is a precursor to the highly reactive metabolite (E)-2,4-diene-VPA via the beta-oxidation pathway. nih.govoup.com

2-ene-VPA (2-propyl-2-pentenoic acid): This metabolite is a primary product of the mitochondrial beta-oxidation of VPA. nih.govscialert.net It is formed from the dehydrogenation of valproyl-CoA. pharmgkb.orgnih.gov Unlike 4-ene-VPA, which arises from CYP oxidation, 2-ene-VPA is a direct result of the body treating this compound as a fatty acid. nih.govscialert.net

MetaboliteFormation PathwayKey Enzymes InvolvedReferences
Valproate Glucuronide GlucuronidationUGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7 nih.govnih.govmdpi.compharmgkb.org
4-ene-VPA CYP-mediated OxidationCYP2A6, CYP2B6, CYP2C9 nih.govmdpi.compharmgkb.org
5-OH-VPA CYP-mediated OxidationCYP2A6, CYP2B6, CYP2C9 mdpi.compharmgkb.org
4-OH-VPA CYP-mediated OxidationCYP2A6, CYP2B6, CYP2C9 mdpi.compharmgkb.org
2-ene-VPA Beta-OxidationMedium-chain acyl-CoA synthase, ACADSB nih.govpharmgkb.orgscialert.net
(E)-2,4-diene-VPA Beta-Oxidation of 4-ene-VPAACADSB nih.govpharmgkb.orgoup.com

Beta-Oxidation and Conjugation Pathways

Pharmacogenomic Influences on Preclinical Metabolism

Genetic variations in metabolic enzymes can significantly influence the pharmacokinetic profile of this compound. risksafety.ru Preclinical and in vitro studies have highlighted the role of polymorphisms in genes encoding CYP450 and UGT enzymes.

Variant alleles in the CYP2A6, CYP2B6, and CYP2C9 genes may account for interindividual variability in VPA pharmacokinetics. nih.gov Individuals with certain alleles, such as CYP2A64, CYP2B66, or CYP2C9*3, may have altered exposure to VPA. nih.gov In vitro studies using recombinant CYP2C92 and CYP2C93 proteins, as well as human liver microsomes with these genotypes, demonstrated a reduced formation of the oxidative metabolites 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. nih.govmdpi.com

Genetic Variants in UDP-Glucuronosyltransferase (UGT) Enzymes

The metabolism of this compound (valproic acid, VPA) is significantly influenced by genetic variations within the UDP-glucuronosyltransferase (UGT) enzyme family. Glucuronidation is a primary metabolic pathway for VPA, accounting for the transformation of a substantial portion of the drug into its major inactive metabolite, valproate glucuronide. pharmgkb.orgnih.gov Several UGT isoenzymes are involved in this process, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15. pharmgkb.orgnih.gov Polymorphisms in the genes encoding these enzymes can lead to altered enzyme activity, affecting VPA plasma concentrations and dosage requirements. researchgate.netmdpi.com

Research has particularly focused on variants within the UGT1A6 and UGT2B7 genes. thaiscience.infonih.gov For UGT1A6, a haplotype known as UGT1A6*2, which includes the single nucleotide polymorphisms (SNPs) 19T>G (Ser7Ala, rs6759892), 541A>G (Thr181Ala, rs2070959), and 552A>C (Arg184Ser, rs1105879), has been associated with increased VPA glucuronidation. pharmgkb.orgnih.gov Studies using recombinant UGT1A6 proteins demonstrated that the *2 haplotype had higher activity compared to the wild-type *1 haplotype. pharmgkb.orgmdpi.com This finding is supported by clinical observations where patients carrying these variant alleles required higher VPA doses and exhibited lower concentration-to-dose ratios, suggesting more rapid metabolism and clearance of the drug. nih.govmdpi.com

Polymorphisms in other UGT genes also play a role. For instance, certain variants in UGT2B7, such as G211T and C161T, have been shown to affect the pharmacokinetics of VPA in patients. nih.gov Similarly, variants like UGT1A3*5 in the UGT1A3 gene can influence VPA plasma levels, potentially necessitating dose adjustments to achieve therapeutic concentrations. mdpi.com

Table 1: Influence of UGT Genetic Variants on this compound (VPA) Metabolism

Gene Variant Associated SNPs Effect on VPA Metabolism Clinical Implication Citations

| UGT1A6*2 | 19T>G (rs6759892) 541A>G (rs2070959) 552A>C (rs1105879) | Increased glucuronidation activity. | Associated with lower plasma concentrations and a need for higher VPA doses. | pharmgkb.orgnih.govmdpi.com | | UGT2B7 | G211T, C161T | Affects VPA pharmacokinetics. | Associated with altered plasma VPA concentrations. | nih.gov | | UGT1A3*5 | Not specified | Affects VPA plasma levels. | May require higher VPA doses to achieve therapeutic concentrations. | mdpi.com |

Cytochrome P450 Genetic Polymorphisms and Metabolic Phenotypes

While glucuronidation and beta-oxidation are the major metabolic routes for this compound (VPA), cytochrome P450 (CYP) mediated oxidation represents a minor but significant pathway, accounting for approximately 10% of its metabolism. pharmgkb.orgmdpi.com This pathway is responsible for producing several metabolites, including 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgnih.gov The primary enzymes involved are CYP2C9 and CYP2A6, with a lesser contribution from CYP2B6. pharmgkb.orgnih.gov Genetic polymorphisms in these CYP genes can alter metabolic activity, leading to different metabolic phenotypes and influencing VPA plasma concentrations. amegroups.orgnih.gov

The CYP2C9 gene is highly polymorphic, and its variants can impact VPA metabolism. amegroups.org In vitro studies show that the wild-type enzyme, CYP2C9*1, is associated with the active hydroxylation of VPA. nih.gov However, the clinical impact of CYP2C9 variants on VPA levels has produced some debatable results. amegroups.orgnih.gov

In contrast, genetic polymorphisms in CYP2C19 have been shown to significantly affect VPA plasma concentrations. nih.gov Individuals can be categorized into different metabolic phenotypes based on their CYP2C19 genotype:

Extensive metabolizers have normal enzyme activity.

Intermediate metabolizers have reduced enzyme activity.

Poor metabolizers have little to no enzyme activity.

A study found that the concentration-to-dose ratio of VPA was significantly lower in extensive metabolizers compared to intermediate and poor metabolizers. nih.gov Specifically, the presence of the CYP2C192 and CYP2C193 alleles was correlated with higher plasma VPA concentrations, indicating that individuals with these alleles metabolize the drug more slowly. pharmgkb.orgnih.gov

Table 2: Influence of CYP450 Genetic Polymorphisms on this compound (VPA) Metabolism

Gene (Enzyme) Variant / Allele Effect on VPA Metabolism Metabolic Phenotype Citations
CYP2C19 *2, *3 Decreased metabolism of VPA, leading to higher plasma concentrations. Intermediate / Poor Metabolizer pharmgkb.orgnih.gov
CYP2C19 *1 (Wild-type) Normal VPA metabolism. Extensive Metabolizer nih.gov
CYP2C9 *1 (Wild-type) Active 4-hydroxylation and 5-hydroxylation of VPA. Not specified nih.gov
CYP2C9 *13 No significant effect observed on plasma VPA concentration in one study. Not applicable nih.gov
CYP2A6 / CYP2B6 Not specified Contribute to the formation of 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. Not specified pharmgkb.orgnih.gov

Preclinical Clearance and Half-Life Determination

The determination of clearance and elimination half-life is a fundamental component of preclinical pharmacokinetic profiling. For this compound (VPA), these parameters have been well-characterized, primarily through clinical studies in humans, which inform the understanding of its disposition. VPA is highly bound to plasma proteins (87-95%), which results in a relatively low clearance. pharmgkb.orgnih.gov

The elimination half-life (t½) of VPA can vary considerably based on age and co-medications. In healthy adults, the half-life generally ranges from 5 to 20 hours. sukl.gov.cz Total systemic clearance in adults is reported to be in the range of 6 to 20 mL/hr/kg. pharmgkb.orgnih.gov One source specifies a total systemic clearance of 0.11 mL/min/kg, which is equivalent to 6.6 mL/hr/kg. inchem.org

Significant age-related differences in VPA pharmacokinetics are observed. In pediatric patients between the ages of 2 and 10 years, clearance can be up to 50% higher than in adults, resulting in a shorter half-life. sukl.gov.cz Conversely, neonates and infants under two months of age exhibit decreased clearance compared to adults. sukl.gov.cz The half-life in this youngest population is markedly variable and prolonged, with reported values ranging from 10 to 67 hours. sukl.gov.czru.nl This variability is attributed to the developmental immaturity of metabolic enzyme systems, particularly glucuronidation pathways. sukl.gov.cz

Table 3: Pharmacokinetic Parameters of this compound (VPA) in Humans

Parameter Patient Population Value Citations
Elimination Half-Life (t½) Adults 5 - 20 hours sukl.gov.cz
Healthy Adults 7 - 15 hours inchem.org
Children (2-10 years) Shorter than adults. sukl.gov.cz
Infants (<2 months) 10 - 67 hours sukl.gov.czru.nl
Systemic Clearance Adults 6 - 20 mL/hr/kg pharmgkb.orgnih.gov
Children (2-10 years) 50% higher than adults. sukl.gov.cz
Infants (<2 months) Decreased compared to adults. sukl.gov.cz
Protein Binding General 87 - 95% pharmgkb.org

Structure Activity Relationship Sar Studies for Propyl Valproate and Its Analogues

Essentiality of Branched Structure for Biological Activities

The branched-chain structure of valproic acid and its analogues is a critical determinant of their anticonvulsant activity. nih.gov Early research indicated that non-branched analogues of VPA lack anticonvulsant effects in vivo. nih.gov In contrast, branched analogues have been shown to significantly elevate brain concentrations of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and demonstrate anticonvulsant properties in animal models of seizures. nih.govmdpi.com This highlights the necessity of the branched aliphatic side chain for the anticonvulsant action of this class of compounds. nih.gov Further studies have shown that additional branching of the side chains can in some cases reduce teratogenic activity without diminishing the anticonvulsant effect. researchgate.net

Role of Specific Functional Groups (e.g., Carbonyl Group)

The carbonyl group (C=O) within the carboxylic acid or amide moiety is considered a key functional group for the biological activity of propyl valproate and its analogues. nih.gov It is hypothesized that this group plays a crucial role in the initial electrostatic interactions between the drug molecule and its target protein or receptor active site. nih.govacs.org Quantitative structure-activity relationship (QSAR) models have underscored the importance of the electronic properties of the carbonyl group and adjacent atoms in dictating the anticonvulsant behavior of these compounds. acs.org Studies have also suggested that the presence of a free carboxylic acid group is necessary for certain activities, such as the inhibition of acyl-CoA synthetase 4. nih.gov When the hydroxyl group of the carboxylic acid is replaced with an amino group, as in amide derivatives, this specific inhibitory activity is lost. nih.gov

Influence of Chain Length and Saturation on Activity

The length and saturation of the alkyl side chains in valproic acid analogues significantly influence their biological activities. Generally, increasing the chain length of these fatty acid derivatives correlates with an increase in anticonvulsant potency. nih.govgpatindia.com For instance, studies on a series of substituted butyric, pentanoic, and hexanoic acids revealed that the larger molecules were more active as anticonvulsants. nih.gov

The degree of saturation also plays a role. The introduction of a double bond into the side chain, creating an unsaturated analogue, has been shown to decrease the anticonvulsant activity. gpatindia.com However, some unsaturated metabolites, such as 2-ene VPA, have been found to retain pharmacological properties while potentially having a better safety profile. nih.gov Furthermore, the position of unsaturation can be critical; a double bond at the 2-3 position is associated with reduced teratogenic potency. google.com In the context of lipid metabolism, longer-chain free fatty acids (20-26 carbons) were found to accumulate more in the presence of VPA. frontiersin.org

Stereochemical Considerations and Enantioselective Effects

Many analogues of this compound are chiral, meaning they exist as enantiomers (non-superimposable mirror images). oup.com These stereoisomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.net For example, valnoctamide (B1683749) (VCD), a chiral constitutional isomer of valpromide (B1683473), demonstrates stereoselective pharmacokinetics in both animals and humans. finnelllab.com Specifically, the (2S,3S)-VCD stereoisomer shows the lowest clearance and consequently a higher plasma exposure compared to its other stereoisomers. finnelllab.com

Enantioselectivity is also evident in the therapeutic and toxic effects of these compounds. In the case of the VPA analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA), the S(-)-enantiomer was found to be significantly more teratogenic than its R(+)-counterpart. nih.gov This stereoselective toxicity makes the S-enantiomer a valuable tool for investigating the molecular mechanisms of teratogenesis, with the R-enantiomer serving as a negative control. nih.gov Similarly, for some VPA derivatives, the S-enantiomer has been shown to be more potent in depleting inositol-1,4,5-trisphosphate (InsP3). nih.gov These findings highlight the importance of considering the stereochemistry in the design and development of new, safer analogues.

Structural Determinants of Differential Biological Activities

The diverse biological activities of this compound and its analogues are dictated by specific structural features. For instance, the anticonvulsant activity of VPA metabolites has been shown to be directly related to their lipophilicity (log P), which influences their ability to cross the blood-brain barrier. nih.gov

The structural requirements for different therapeutic effects can also vary. For example, while the carboxylic acid group is crucial for some activities, amide derivatives can also possess potent anticonvulsant properties, sometimes exceeding that of the parent acid. nih.gov Valnoctamide, an amide derivative, is a CNS-active drug in its own right with minimal biotransformation to its corresponding acid. finnelllab.com Furthermore, urea (B33335) derivatives of VPA constitutional isomers have demonstrated a broad spectrum of anticonvulsant activity, often superior to their corresponding amides and acids. researchgate.net

The position of branching also plays a critical role. Transcriptional profiling has shown that 2- or 3-carbon alkyl substituents at the alpha position of the carboxylic acid elicit a similar transcriptional response to VPA, while other structural variations lead to different profiles. cefic-lri.org This suggests that even subtle changes in the molecular architecture can lead to significant differences in the biological response.

Amide-Acid Biotransformation and its Structural Dependence

A key metabolic pathway for some amide derivatives of valproic acid is their biotransformation to the corresponding carboxylic acid. This amide-acid conversion is highly dependent on the chemical structure of the molecule. nih.gov Valpromide, the amide of VPA, is rapidly metabolized to valproic acid in humans. mdpi.comwikipedia.org

However, this biotransformation is not universal for all amide analogues. Studies have shown that for an amide to be converted to its homologous acid, it requires an unsubstituted beta-position in its aliphatic side chain. nih.gov Amides that are not metabolized, such as propylisopropylacetamide (B1218458) (PID) and valnoctamide (VCD), have been found to be more potent anticonvulsants than their biotransformed isomers. nih.gov Structural modifications that hinder this biotransformation, such as having two substitutions at the beta-position or substitutions at both the alpha and beta positions, can lead to "stable" amide analogues with potentially improved therapeutic profiles. colab.ws For example, valnoctamide, with substitutions at both the alpha (ethyl group) and beta (methyl group) positions, shows minimal conversion to its corresponding acid, valnoctic acid. nih.govwikipedia.org

Advanced Analytical Methodologies for Propyl Valproate Research

Chromatographic Techniques and their Applications

Chromatography stands as a cornerstone for the separation and analysis of propyl valproate. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed due to their high resolution and efficiency. ukaazpublications.com

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. mdpi.comcapes.gov.br This method is frequently used for the determination of valproic acid and its derivatives in biological samples. mdpi.comufrgs.br The process often involves a derivatization step to enhance the volatility and thermal stability of the analyte, a common requirement for compounds like valproic acid which lack a natural chromophore. researchgate.net For instance, on-column propylation has been described as a method for measuring plasma valproate concentrations. nih.gov

GC-MS provides excellent selectivity and sensitivity, allowing for the identification and quantification of this compound even at low concentrations. mdpi.com One developed GC-MS method for valproic acid quantification involved pre-column esterification with methanol (B129727) and extraction with hexane, achieving a lower limit of quantitation (LLOQ) of 0.075 μg/mL in plasma. mdpi.com The use of a hexadeuterated analog of valproic acid as an internal standard in GC-MS analysis has also been reported to determine its pharmacokinetic properties with good precision. capes.gov.br

Table 1: GC-MS Method Parameters for Valproic Acid Determination in Plasma mdpi.com

ParameterValue
Column HP-5MSUI
Ionization Mode Electron Impact
Detection Mode Selective Ion Monitoring
Sample Volume 250 µL of plasma
Lower Limit of Quantitation (LLOQ) 0.075 μg/mL
Accuracy 94.96% to 109.12%
Intra- and Inter-batch Precision ≤6.69%

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most extensively used techniques for the analysis of valproic acid and its derivatives. ukaazpublications.commdpi.comresearchgate.net These methods offer versatility in terms of stationary and mobile phases, allowing for the optimization of separation for a wide range of compounds. ukaazpublications.com

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes UV detection difficult. researchgate.netresearchgate.net To overcome this, derivatization techniques are often employed to introduce a chromophoric group into the molecule. researchgate.net For example, a method involving pre-column derivatization with 4-dimethylaminobenzylamine (B93267) dihydrochloride (B599025) has been developed for the quantification of valproic acid and its metabolite in human plasma using HPLC-MS/MS. researchgate.net Another approach utilized a microwave-assisted derivatization with phenylhydrazine (B124118) hydrochloride to enhance UV detection. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode of separation. akjournals.combepls.com A validated RP-HPLC method for the simultaneous determination of sodium valproate, methylparaben, and propylparaben (B1679720) in an oral solution used a C18 column with a mobile phase of acetonitrile (B52724) and monobasic potassium phosphate (B84403) buffer at a detection wavelength of 210 nm. akjournals.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly important for its high sensitivity and selectivity. unipd.itnih.gov This technique can overcome the limitations of UV detection and provide more definitive identification and quantification. unipd.it However, the analysis of valproic acid by LC-MS/MS can be challenging due to the limited number of multiple reaction monitoring (MRM) transitions available for the molecule. unipd.it Researchers have explored exploiting ion signals of VPA-formate adducts and VPA-dimers to enhance selectivity in LC-MS/MS analysis. unipd.it

Table 2: HPLC Method Parameters for Valproic Acid Determination akjournals.comresearchgate.net

ParameterMethod 1 akjournals.comMethod 2 researchgate.net
Technique RP-HPLCHPLC-UV
Column Waters C18 (150 mm × 3.9 mm, 5 μm)BDS Hypersil C8 (150 × 4.6 mm, 5 µm)
Mobile Phase 0.05 M Monobasic potassium phosphate (pH 3.5) and Acetonitrile (50:50 v/v)Acetonitrile: Phosphate buffer (4:6)
Flow Rate 1.5 mL/minNot Specified
Detection Wavelength 210 nm215 nm
Limit of Detection (LOD) Not Specified1.84 µg/mL

Thin-Layer Chromatography (TLC) in Quantitative Analysis

While often considered a qualitative or semi-quantitative technique, thin-layer chromatography (TLC) can be employed for the quantitative analysis of this compound when combined with densitometry. mdpi.comresearchgate.netnih.gov This approach offers a simpler and more cost-effective alternative to HPLC and GC. researchgate.net

A TLC-densitometric method has been developed for the determination of valproic acid in capsules. mdpi.comnih.gov The method involves spotting the sample on a silica (B1680970) gel plate, developing it with a suitable mobile phase, and then quantifying the separated spots using a densitometer. mdpi.com Different visualization reagents can be used to detect the compound on the plate, such as a 2% aqueous solution of copper sulfate (B86663) or a 2′,7′-dichlorofluorescein-aluminum chloride-iron (III) chloride system. mdpi.comnih.gov The method has been shown to be selective, linear, accurate, and precise for the quantification of valproic acid. mdpi.comnih.gov

Table 3: TLC-Densitometric Method Parameters for Valproic Acid Determination mdpi.comresearchgate.net

ParameterValue
Stationary Phase Aluminum silica gel 60F254 plates
Mobile Phase Acetone–water–chloroform–ethanol–ammonia (30:1:8:5:11 v/v/v/v/v)
Detection Method 1 2% aqueous CuSO4×5H2O solution
Detection Method 2 2′,7′-dichlorofluorescein-aluminum chloride-iron (III) chloride system
Linearity Range (Method 1) 20.00–80.00 μ g/spot
Linearity Range (Method 2) 1.00–2.00 μ g/spot
RF Value 0.57 ± 0.05

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods provide alternative and complementary approaches to chromatographic techniques for the analysis of this compound.

UV-Visible and Infrared Absorption Spectroscopy

UV-Visible spectrophotometry can be used for the determination of this compound, although its application is limited by the compound's weak UV absorbance at low wavelengths. electrochemsci.orgjcsp.org.pk The acid form of valproic acid exhibits a maximum absorbance around 210-212 nm. bepls.com This low wavelength can lead to interference from solvents and other matrix components. researchgate.net To enhance sensitivity and selectivity, derivatization reactions that introduce a chromophore are often necessary. researchgate.net For instance, a colorimetric method based on the condensation of valproic chloride with 2,4-dinitrophenylhydrazine (B122626) has been described, with the resulting colored product measured at 500 nm. ptfarm.pl

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule and can be used for identification purposes. The IR spectra of valproic acid and its sodium salt show characteristic absorption bands that can aid in their characterization.

Voltamperometry and Selective Electrodes

Electrochemical methods, such as voltammetry, offer a sensitive and selective means for the determination of this compound. researchgate.netmdpi.com These techniques measure the current response of an electroactive species to an applied potential. mdpi.com Modified electrodes are often used to enhance the sensitivity and selectivity of the analysis. mdpi.com

A voltammetric method using a pencil graphite (B72142) electrode modified with 3-aminopropyletriethoxy silane (B1218182) coated magnetic nanoparticles has been developed for the determination of valproic acid in human blood plasma. nih.gov This sensor demonstrated high sensitivity with a detection limit of 0.4 ppm. nih.gov The principle relies on the interaction between the free amino groups on the modified electrode surface and the carboxyl group of valproic acid, which facilitates electron transfer. nih.gov

Valproate-selective electrodes have also been reported for the direct potentiometric determination of valproate. mdpi.comptfarm.pl These electrodes are designed to exhibit a specific response to the valproate ion, allowing for its quantification in a sample.

Table 4: Voltammetric Method for Valproic Acid Determination nih.gov

ParameterValue
Electrode 3-aminopropyletriethoxy silane coated magnetic nanoparticles modified pencil graphite electrode
Technique Differential pulse voltammetry
Linear Range 1.0 (± 0.2) to 100.0 (± 0.3) ppm
Detection Limit 0.4 (± 0.1) ppm

Method Development and Validation in Research Contexts

The accurate quantification of this compound (valproic acid, VPA) in biological matrices is fundamental for research purposes. Method development primarily revolves around chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with various detectors. researchgate.netukaazpublications.com Validation of these methods is performed in accordance with established guidelines to ensure reliability, reproducibility, and accuracy. akjournals.commfd.org.mk

Key validation parameters frequently reported in the literature include linearity, precision, accuracy, recovery, and the limit of quantification (LOQ). For instance, a reverse-phase HPLC (RP-HPLC) method demonstrated linearity over a concentration range of 50-400 μg/ml with a correlation coefficient (r²) of 0.9997. ukaazpublications.com Another study developing an RP-HPLC method for simultaneous determination of sodium valproate, methylparaben, and propylparaben reported a correlation coefficient of 1.0 for all analytes. akjournals.com A GC-MS method for VPA quantification in plasma was developed and validated, showing a lower limit of quantification (LLOQ) of 0.075 μg/mL, with intra- and inter-batch precision (as coefficient of variation, CV%) being ≤9.46% and accuracy ranging from 94.13% to 101.12%. mdpi.com Similarly, an LC-MS/MS method for VPA and its metabolite, 2-propyl-4-pentenoic acid, in monkey plasma was validated, showing intra- and inter-day precisions below 15% and accuracies within ±15%. capes.gov.br

The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While older methods relied on UV detection, modern research increasingly employs mass spectrometry (MS) for its superior specificity and sensitivity. ukaazpublications.comactamedicamarisiensis.ro

Table 1: Examples of Validated Analytical Methods for this compound Quantification

Analytical Technique Matrix Linearity Range LLOQ Precision (%RSD or %CV) Accuracy/Recovery (%) Internal Standard Reference
GC-MS Plasma Not Specified 0.075 µg/mL Intra-batch: ≤5.78, Inter-batch: ≤6.69 Intra-batch: 94.13-109.12, Inter-batch: 94.96-108.09 Not specified mdpi.com
HPLC-UV Plasma 5-320 µg/mL 1.25 µg/mL Not specified Not specified Not specified mfd.org.mk
LC-MS/MS Monkey Plasma 0.1-20 µg/mL 0.1 µg/mL <15 Within ±15 Benzoic acid capes.gov.br
HPLC-MS/MS Human Plasma Not Specified 200 ng/mL <10 Not specified VPA-d15 capes.gov.br
GLC Serum Up to 6000 mg/L 10 mg/L Within-run: 3.0-4.3, Between-run: 3-8 84-101 Cyclohexane carboxylic acid oup.com
RP-HPLC Bulk Drug 14.5-87 µg/mL Not specified <2 Good recovery (%RSD < 2) Not specified bepls.com
LC-MS Human Plasma 2-200 µg/mL 2 µg/mL Within-run: <3.3, Between-run: <7.2 Mean recovery: 104 Not specified actamedicamarisiensis.ro

Strategies for Enhanced Sensitivity and Specificity

A significant challenge in this compound analysis is its chemical structure; it is a branched-chain carboxylic acid lacking a strong native chromophore, which makes detection by UV spectrophotometry at higher wavelengths difficult and non-specific. oup.comoup.com UV detection is often performed at a low wavelength (around 210 nm), where interference from endogenous matrix components is common. akjournals.comoup.com Consequently, various strategies have been developed to enhance analytical sensitivity and specificity.

One primary strategy is the use of more advanced detection systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method due to its high selectivity and sensitivity. nih.govnih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can effectively distinguish the analyte from co-eluting matrix components, thereby significantly improving specificity. nih.gov However, even with MS, this compound can be challenging as its deprotonated molecule does not readily fragment. nih.gov Some methods address this by monitoring the unique m/z 143➔143 transition or by exploiting the formation of stable in-source adducts (e.g., with formate) to create more specific MRM transitions. nih.gov

Sample preparation is another critical area for improving analysis. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from the complex biological matrix (e.g., plasma) and reduce interference. capes.gov.brnih.govnih.gov A study developed a derivatization-oriented strategy that combined micro-scale liquid-liquid extraction (MLLE) with derivatization to increase detection sensitivity using matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov

Derivatization Techniques for Analytical Purposes

Chemical derivatization is a widely employed strategy to overcome the poor detectability of this compound. oup.comnih.gov This process involves chemically modifying the this compound molecule, typically at its carboxylic acid group, to introduce a moiety that is easily detectable by UV or fluorescence detectors, or one that enhances ionization efficiency for mass spectrometry. oup.comnih.gov

Numerous derivatizing agents have been reported for this purpose. For HPLC-UV analysis, reagents that attach a strong chromophore to the VPA molecule are used. Examples include:

2-Bromo-2′-acetonaphthone (BAN): This reagent reacts with VPA to form a derivative with high UV absorbance, allowing for a limit of detection as low as 0.01 μg/mL. oup.comscispace.com

Phenylhydrazine hydrochloride (PH HCl): A microwave-assisted derivatization process using this reagent was developed to facilitate effective HPLC-UV detection. researchgate.net

Trichlorophenol and 2-hydroxyacetophenone: These have been used to introduce phenyl and benzoyl groups, respectively, creating detectable chromophores. nih.gov

For fluorescence detection, which can offer even greater sensitivity than UV, reagents like 9-aminophenanthrene (B1211374) have been used. oup.com For mass spectrometry, derivatization can improve chromatographic properties and ionization. A method using 4-dimethylaminobenzylamine dihydrochloride for pre-column derivatization allowed for quantification by positive electrospray ionization LC-MS/MS. capes.gov.brnih.gov

Table 2: Selected Derivatization Reagents for this compound Analysis

Derivatizing Reagent Purpose/Detector Key Features Reference
2-Bromo-2′-acetonaphthone (BAN) Enhance UV Detection (HPLC) Creates a highly UV-absorbent derivative; reaction at 65°C for 20 min. oup.comscispace.com
Phenylhydrazine hydrochloride Enhance UV Detection (HPLC) Enables detection via microwave-assisted derivatization (450 W for 50 s). researchgate.net
Trichlorophenol Introduce Chromophore (HPLC) Introduces a phenyl group via an esterification reaction. nih.gov
2-Hydroxyacetophenone Introduce Chromophore (HPLC) Introduces a benzoyl group via an esterification reaction. nih.gov
4-Dimethylaminobenzylamine dihydrochloride Enhance MS Detection (LC-MS/MS) Allows for quantification by positive electrospray ionization. capes.gov.brnih.gov
On-column propylation GC analysis Propyl ester derivatives of VPA and the internal standard were formed on-column. nih.gov

Application of Internal Standards in Quantification

The use of an internal standard (IS) is crucial for accurate and precise quantification in chromatographic methods. An IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. It helps to correct for variations in sample extraction, injection volume, and instrument response. uu.nl

For this compound analysis, a variety of internal standards have been utilized. The ideal IS is often a close structural analogue of the analyte or a stable isotope-labeled version of the analyte itself.

Structural Analogues: Compounds like 2-propylhexanoic acid, octanoic acid, and caprylic acid have been used as internal standards in GC and HPLC methods. oup.comnih.govuu.nl Benzoic acid and diazepam have also been reported in LC-MS methods. mfd.org.mkcapes.gov.br

Isotope-Labeled Standards: Deuterated this compound (e.g., VPA-d15 or hexadeuterated valproic acid) is considered the gold standard for mass spectrometry-based quantification. capes.gov.brcapes.gov.br Since it has nearly identical chemical and physical properties to the unlabeled analyte but a different mass, it can perfectly account for matrix effects and variations in extraction and ionization, leading to highly accurate results. capes.gov.br

The selection of an appropriate internal standard is a critical step in method development, directly impacting the reliability of the quantitative results. uu.nl

Emerging Analytical Technologies for this compound Metabolomics

Beyond simple quantification, research is increasingly focused on understanding the broader biological effects of this compound. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has emerged as a powerful technique for this purpose. dovepress.com It provides a functional readout of the physiological state and can reveal the mechanisms of a drug's action and toxicity. nih.gov

The primary analytical platforms used in this compound metabolomics are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. dovepress.comnih.gov

GC-MS-based metabolomics has been used to comprehensively evaluate the metabolic changes induced by VPA in various tissues, including the liver, brain, kidney, and serum. dovepress.com These studies have identified alterations in several metabolic pathways, such as amino acid metabolism, fatty acid metabolism, and energy metabolism, providing insights into potential mechanisms of toxicity like oxidative stress and neurotoxicity. dovepress.comnih.gov

LC-MS-based metabolomics offers complementary information, particularly for less volatile or thermally labile metabolites. One study used a derivatization-oriented strategy with nanoUPLC-MS/MS to not only quantify VPA and its metabolites but also to identify protein modifications induced by VPA, which could serve as biomarkers of a toxic reaction. nih.gov

¹H-NMR spectroscopy has also been applied to metabolomic studies, for example, in analyzing allantoic fluid from chick embryos exposed to VPA to understand its toxic mechanisms. nih.gov

These emerging applications of analytical technology are shifting the focus from measuring drug concentration to understanding its complex biochemical impact, offering a more holistic view in this compound research. dovepress.comnih.gov

Future Directions and Theoretical Perspectives in Propyl Valproate Research

Elucidating Undefined Mechanisms of Action

Despite its long-standing use in treating conditions like epilepsy, the precise mechanisms of action for valproate are not fully understood. drugbank.comnews-medical.net It is widely accepted that no single mechanism can account for its broad spectrum of clinical activity; instead, several neurophysiological pathways are likely involved. news-medical.netresearchgate.net The ongoing effort to define these mechanisms is a critical area of future research.

Key proposed mechanisms that require further investigation include:

GABAergic System Modulation : Valproate is believed to increase brain concentrations of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govnews-medical.net This is thought to occur through the inhibition of enzymes responsible for GABA degradation, such as GABA transaminase and succinic semialdehyde dehydrogenase. mdpi.comnih.govdrugbank.com However, some evidence conflicts with this, indicating that therapeutically effective concentrations may not significantly affect these enzyme systems, suggesting other pathways are also at play. researchgate.net

Ion Channel Inhibition : The compound is thought to weakly inhibit voltage-gated sodium channels and modulate calcium channels, which may contribute to its anticonvulsant effects. news-medical.netresearchgate.net

Histone Deacetylase (HDAC) Inhibition : Valproate acts as a direct inhibitor of histone deacetylases (HDACs). drugbank.comnih.govresearchgate.net This epigenetic modification can alter gene expression related to cell cycle control, differentiation, and neuroplasticity. drugbank.comresearchgate.net

Neuroprotection and Cellular Signaling : Research suggests valproate confers neuroprotective effects, potentially preventing neural degeneration. drugbank.com It may activate the ERK pathway, which in turn increases the expression of proteins involved in neural growth and plasticity, such as brain-derived neurotrophic factor (BDNF). drugbank.com Additionally, it may mediate the neuronal excitation of N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors. news-medical.net

Future studies will need to untangle the complex interplay of these various mechanisms to build a comprehensive model of propyl valproate's pharmacological action.

Rational Design of Novel Analogues with Improved Selectivity and Potency

A significant direction in this compound research is the rational design of new analogues to enhance therapeutic efficacy while minimizing adverse effects. nih.govmdpi.com The simple chemical structure of valproic acid provides a significant advantage for chemical modification. nih.govmdpi.com The primary goals of these efforts are to improve potency and selectivity for specific molecular targets and to reduce known toxicities. researchgate.net

Several classes of derivatives have been synthesized and evaluated, including:

Amide and Urea (B33335) Derivatives : Amide derivatives, such as valpromide (B1683473) (VPD), have been developed, though some act as prodrugs that convert back to the parent compound in the body. nih.gov More promising are urea derivatives of VPA's constitutional isomers, such as propylisopropylacetylurea and diisopropylacetylurea, which have demonstrated a broad spectrum of anticonvulsant activity with a significantly improved safety margin over VPA in preclinical models. researchgate.net

Fluorinated Analogues : The introduction of fluorine into a chemical structure is a medicinal chemistry strategy used to alter parameters like lipophilicity, permeability, and potency. mdpi.com This approach can increase selectivity for specific enzyme isoforms, offering a pathway to more targeted therapies. mdpi.com

Specifically Designed Derivatives : An example is N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a VPA derivative designed through computational methods that has shown promising antiproliferative effects in cancer cell lines. tandfonline.com

The development of these novel compounds is often guided by structure-activity relationship (SAR) studies to understand how specific chemical modifications influence biological activity and safety. researchgate.net

Table 1: Comparative Anticonvulsant Activity of a VPA Urea Derivative (VCU) and Valproic Acid (VPA) in Animal Models researchgate.net
CompoundscMET Seizure Model (ED₅₀ mg/kg)6Hz Seizure Model (ED₅₀ mg/kg)
VCU (propylisopropylacetylurea)1448
VPA (Valproic Acid)646310

Integration of Multi-Omics Approaches in Mechanistic Studies (e.g., Genomics, Proteomics)

To fully understand the complex biological impact of this compound, future research is increasingly turning to multi-omics approaches. nih.gov A single layer of omics data, such as genomics alone, provides only limited insight into the mechanisms of a drug or disease. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more holistic and dynamic picture of the molecular networks affected by the compound. nih.govfrontiersin.org

This integrative approach is particularly valuable for complex neurological disorders like epilepsy, where the underlying molecular processes are not well understood. nih.gov The application of multi-omics can help:

Identify Novel Drug Targets : By revealing the comprehensive network of molecular changes induced by this compound, new targets for more effective therapies can be identified. nih.gov

Uncover Functional Mechanisms : Integrating different omics layers allows for the study of their interrelations and combined influence on biological processes, moving beyond correlation to functional understanding. nih.govbiorxiv.org

Develop Biomarkers : Omics studies can lead to the discovery of biomarkers for diagnosing, predicting treatment response, and monitoring disease progression. nih.gov

Computational frameworks like OmicsNet are being developed to facilitate the integration and analysis of these large, heterogeneous datasets using multilayer networks. biorxiv.org The application of deep learning and other advanced computational tools to multi-omics data is also a growing trend that promises to accelerate discovery. frontiersin.org

Computational Chemistry and In Silico Modeling for Chemical Compound Design

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and are central to the future development of this compound analogues. springernature.comreddit.com These techniques allow for the rational design and virtual screening of new chemical entities, significantly accelerating the research and development process. springernature.com

Key in silico methods applied in this field include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach has been used to study VPA metabolites and predict the anticonvulsant potency of new compounds. researchgate.net

Molecular Docking : This technique predicts how a ligand (such as a VPA analogue) binds to the active site of a target protein. ddg-pharmfac.net It is used to screen libraries of virtual compounds and prioritize those with the highest predicted binding affinity for synthesis and testing. ddg-pharmfac.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic interactions between a drug and its target or its delivery vehicle. ddg-pharmfac.net For example, MD simulations were used to study how the VPA derivative HO-AAVPA interacts with and is positioned within a liposomal bilayer. tandfonline.com

ADMET Prediction : In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even synthesized, helping to eliminate candidates with poor pharmacokinetic or toxicological profiles early in the design phase. springernature.com

These computational approaches enable a more targeted and efficient design strategy, reducing the time and cost associated with traditional trial-and-error laboratory experiments. scispace.com

Repurposing this compound for Novel Preclinical Applications

Beyond its established neurological indications, a major area of future research involves repurposing this compound and its parent compound for entirely new therapeutic applications. researchgate.netnih.gov This strategy takes advantage of the compound's well-characterized profile and its known ability to act as an HDAC inhibitor. frontiersin.orgplos.org

Promising areas for repurposing include:

Oncology : Valproate has shown anticancer activity in a variety of preclinical models. nih.govfrontiersin.org It is being investigated as an adjuvant therapy for diffuse intrinsic pontine glioma (DIPG), where it has been shown to enhance the cell-killing effects of the chemotherapy drug carboplatin. plos.org It has also been studied in combination with other agents for treating acute myeloid leukemia (AML), where it can induce differentiation and apoptosis in cancer cells. frontiersin.org

Immunology : The compound's effects on gene expression via HDAC inhibition extend to immune cells. nih.gov This has led to research exploring its potential as a treatment for autoimmune diseases and hypersensitivity by suppressing certain inflammatory mechanisms. nih.gov

Neurodegenerative Diseases : Preliminary evidence suggests that VPA may have neuroprotective effects, leading to its investigation as a potential therapeutic agent in conditions like Alzheimer's disease and multiple sclerosis. mdpi.com

The repurposing of this compound is an active field, with numerous clinical trials underway to evaluate its efficacy in these new contexts. nih.gov

Table 2: In Vitro Efficacy of Sodium Valproate in Human Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines plos.org
DIPG Cell LineIC₅₀ (mM) after 72-hour exposure
HSJD-DIPG-0075.1
SU-DIPG-IV1.8
SU-DIPG-VI2.7

Q & A

How can researchers design a robust cohort study to evaluate propyl valproate's neurodevelopmental effects in prenatal exposure scenarios?

Basic Research Question
Methodological Answer:

  • Study Design: Utilize a prospective cohort design with matched control groups to compare neurodevelopmental outcomes (e.g., cognitive function, motor skills) in children exposed to this compound in utero versus unexposed cohorts. Include standardized neuropsychological assessments at multiple developmental stages (e.g., 12, 24, and 60 months).
  • Dosage Stratification: Stratify participants by maternal valproate dosage (e.g., <700 mg/day, 700–1499 mg/day, ≥1500 mg/day) to account for dose-dependent risks, as higher doses correlate with increased congenital malformation rates .
  • Confounding Variables: Adjust for maternal age, comorbidities (e.g., epilepsy severity), and polytherapy use via multivariate regression.

Data Sources: Link electronic health records (EHRs) with pharmacy databases to validate prescription patterns and adherence.

What methodologies resolve contradictions in pharmacokinetic data between preclinical and clinical studies of this compound?

Advanced Research Question
Methodological Answer:

  • Meta-Analytical Synthesis: Conduct a systematic review of animal and human studies, applying inclusion criteria (e.g., sample size >50, peer-reviewed journals) to identify discrepancies. Use heterogeneity tests (e.g., statistic) to quantify variability in bioavailability or half-life estimates.
  • Interspecies Scaling: Apply allometric models to adjust for metabolic differences between rodents and humans, incorporating body surface area and enzyme activity (e.g., CYP450 isoforms) .
  • In Silico Modeling: Validate findings using physiologically based pharmacokinetic (PBPK) simulations to predict human serum concentrations from rodent data.

Example Workflow:

Aggregate data from ≥10 preclinical studies.

Perform sensitivity analysis to exclude outliers.

Compare adjusted preclinical predictions with clinical trial outcomes.

How can researchers ensure reproducibility in in vitro studies investigating this compound’s mechanism of action?

Basic Research Question
Methodological Answer:

  • Standardized Protocols: Document cell culture conditions (e.g., passage number, media composition) and valproate concentrations using guidelines from Nature Protocols. Include positive/negative controls (e.g., histone deacetylase inhibitors).
  • Subsampling Rigor: Follow ISO-guided subsampling techniques to minimize preparation errors, ensuring homogeneity in drug distribution across replicates .
  • Data Transparency: Share raw data (e.g., Western blot images, flow cytometry files) via repositories like Figshare, alongside detailed metadata on experimental parameters .

Critical Step: Predefine acceptance criteria for assay variability (e.g., CV <15%).

What are the strengths and limitations of longitudinal vs. cross-sectional designs for assessing this compound’s long-term safety?

Advanced Research Question
Methodological Answer:

  • Longitudinal Design:
    • Strengths: Captures temporal causality (e.g., delayed neurotoxicity) and mitigates recall bias.
    • Limitations: High attrition rates; requires extended funding (e.g., 5–10 years).
  • Cross-Sectional Design:
    • Strengths: Cost-effective for prevalence estimates (e.g., hepatotoxicity rates).
    • Limitations: Susceptible to survivor bias; cannot establish temporality.

Recommendation: Hybrid designs (e.g., nested case-control within a cohort) balance feasibility and rigor .

How can variability in preclinical toxicity data for this compound be addressed methodologically?

Advanced Research Question
Methodological Answer:

  • Harmonized Testing Guidelines: Adhere to OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity) to standardize dosing regimens and endpoints.
  • Blinded Histopathology: Engage multiple pathologists blinded to treatment groups to reduce interpretation bias. Use consensus scoring for lesions (e.g., hepatic steatosis) .
  • Error Quantification: Report sampling errors (sFE) and analytical variability using error propagation models .

Example Table:

ParameterRodent Study ARodent Study BAdjusted Mean (95% CI)
Hepatotoxicity (%)223528.5 (24.1–32.9)

What statistical models are optimal for analyzing dose-response relationships in this compound studies?

Basic Research Question
Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal Emax models to estimate EC50 values for therapeutic effects (e.g., seizure control) versus toxicity thresholds.
  • Bayesian Hierarchical Models: Account for nested data (e.g., patients within clinics) and missing covariates via Markov chain Monte Carlo (MCMC) sampling .
  • Benchmark Dose (BMD) Analysis: Calculate BMDL10 (lower confidence limit for 10% effect) for teratogenic risks using EPA’s BMDS software .

Data Requirement: Individual-patient data (IPD) with ≥3 dosage tiers.

How can researchers validate this compound’s pharmacodynamic interactions using experimental models?

Advanced Research Question
Methodological Answer:

  • Isobolographic Analysis: Test combinations with antiepileptics (e.g., lamotrigine) in rodent seizure models to classify interactions as synergistic/additive.
  • Microelectrode Arrays (MEAs): Quantify neuronal network activity changes in human iPSC-derived neurons exposed to valproate + adjunctive therapies .
  • Transcriptomic Profiling: Use RNA-seq to identify co-regulated pathways (e.g., GABAergic signaling) and validate via CRISPR knockouts .

Validation Criteria: Replicate findings in ≥2 independent models (e.g., in vitro, ex vivo).

What strategies minimize bias in retrospective studies analyzing this compound’s teratogenicity?

Basic Research Question
Methodological Answer:

  • Propensity Score Matching: Match exposed and unexposed cohorts by maternal age, diagnosis year, and socioeconomic status to reduce confounding .
  • Adjudication Committees: Form panels to blindly review malformation classifications (e.g., cardiac vs. neural tube defects) using ICD-11 criteria.
  • Sensitivity Analyses: Test robustness by excluding off-label prescriptions and adjusting for unmeasured confounders via E-values .

Data Limitation: Retrospective studies cannot control for adherence; supplement with prescription refill data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.